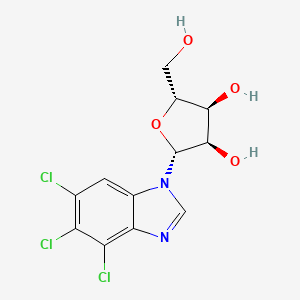

Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-

Description

Structure and Synthesis TCRB (2,5,6-Trichloro-1-β-D-ribofuranosylbenzimidazole) is a halogenated benzimidazole nucleoside with a β-D-ribofuranosyl moiety attached to the N-1 position of the benzimidazole ring. Its synthesis involves cyclization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide, followed by diazotization and coupling with a protected ribofuranose derivative (Scheme 3 in ). Key steps include:

- Intermediate Formation: 2-Amino-5,6-dichlorobenzimidazole (37) is generated with 98% yield, a significant improvement over earlier methods.

- Final Product: Chlorination at the 2-position yields TCRB (4a), while bromination produces BDCRB (4b), another antiviral analog.

Antiviral Activity

TCRB inhibits human cytomegalovirus (HCMV) by disrupting the interaction between viral proteins pUL56 and pUL104, critical for DNA packaging. This mechanism distinguishes it from nucleoside analogs like ganciclovir, which target DNA polymerase.

Properties

CAS No. |

53-82-7 |

|---|---|

Molecular Formula |

C12H11Cl3N2O4 |

Molecular Weight |

353.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |

InChI Key |

YIZVLEZXUKBKLQ-GUOLCYNNSA-N |

Isomeric SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzimidazole Core

The starting point is often a halogenated o-phenylenediamine derivative, such as 4,5,6-trichloro-o-phenylenediamine, which undergoes cyclization to form the benzimidazole ring. This cyclization can be achieved by reaction with carbonyl reagents such as carbonyl di-imidazole or formic acid derivatives under controlled conditions.

Halogenation and Functionalization

The benzimidazole core is further functionalized at the 1-position to introduce a leaving group suitable for glycosylation. For example, treatment of 5,6-dichlorobenzimidazol-2-one with phosphorus oxybromide yields 2-bromo-5,6-dichlorobenzimidazole, which is a key intermediate for nucleoside synthesis. For the trichloro derivative, similar halogenation steps are adapted to maintain the three chlorine substituents on the aromatic ring.

Glycosylation with Protected Ribofuranose

The glycosylation step involves coupling the halogenated benzimidazole with a protected ribofuranose sugar, typically 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose or tri-O-acetyl-D-ribofuranose derivatives. This reaction is usually catalyzed by Lewis acids or promoted under conditions favoring nucleophilic substitution at the anomeric carbon of the sugar.

- The glycosylation produces a tri-O-acetylated benzimidazole ribonucleoside intermediate.

- The stereochemistry at the anomeric center is controlled to yield the β-D-ribofuranosyl linkage.

Deprotection to Yield the Final Compound

The acetyl protecting groups on the sugar moiety are removed by hydrolysis, which can be performed under acidic or basic conditions. A preferred method involves hydrolysis with methanol in the presence of anhydrous ammonia, which efficiently removes acetyl groups without degrading the nucleoside.

- Hydrolysis conditions:

- Solvent: Methanol or other lower alkanols (ethanol, propanol, isopropanol)

- Catalyst: Anhydrous ammonia or acid (e.g., hydrohalic acid in aqueous alcoholic solution)

- Temperature: Typically room temperature to mild heating

- The product is purified by crystallization from aqueous alcoholic solutions and may be isolated as acid salts if desired.

Detailed Research Findings and Data Table

| Step | Reaction Description | Reagents/Conditions | Key Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Cyclization of 4,5,6-trichloro-o-phenylenediamine to benzimidazole core | Carbonyl di-imidazole or formic acid derivatives | 4,5,6-trichlorobenzimidazol-2-one | Formation of benzimidazole ring |

| 2 | Halogenation at 1-position | Phosphorus oxybromide (POBr3) or mercuric halide treatment | 2-bromo-4,5,6-trichlorobenzimidazole | Introduces leaving group for glycosylation |

| 3 | Glycosylation with protected ribofuranose | 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose, Lewis acid catalyst | 1-(2,3,4-tri-O-acetyl)-β-D-ribofuranosyl-4,5,6-trichlorobenzimidazole | Formation of nucleoside with protected sugar |

| 4 | Deprotection (hydrolysis) | Methanol + anhydrous ammonia or acid hydrolysis | Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl- | Removal of acetyl groups to yield final nucleoside |

Additional Notes on Preparation

- The glycosylation step is critical for controlling stereochemistry and yield; reaction conditions must be optimized to favor β-anomer formation.

- Protecting groups on the sugar are essential to prevent side reactions during coupling and are removed only after successful glycosylation.

- Purification typically involves crystallization and chromatographic techniques such as silica gel column chromatography using methanol/dichloromethane mixtures.

- The final compound can be isolated as free base or as acid salts depending on downstream applications.

Chemical Reactions Analysis

Table 1: 5′-Modified Analogs of TRB and Their Antiviral Activity

-

Key Findings :

Metabolic Stability and Phosphorylation Studies

Unlike traditional nucleoside antivirals (e.g., ganciclovir), TRB and its analogs do not require phosphorylation for activity:

-

Metabolite Analysis :

-

Incubation of TRB and its analog BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole) in human cells revealed no detectable 5′-monophosphate metabolites .

-

Non-phosphorylatable 5′-deoxy analogs (e.g., 5′-dTCRB) retained antiviral efficacy, confirming phosphorylation is unnecessary for activity .

-

Table 2: Antiviral Activity of Non-Phosphorylatable Analogs

| Compound | HCMV IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| TRB | 1.5 | Inhibits viral DNA maturation |

| 5′-dTCRB | 0.9 | Blocks DNA concatemer cleavage |

| BDCRB | 1.2 | Targets UL56/UL89 proteins |

| 5′-dBDCRB | 0.7 | Same as BDCRB |

-

Mechanistic Insight :

Interactions with Viral Enzymes

TRB derivatives exhibit specificity for viral enzymes over host machinery:

-

UL56/UL89 Targeting :

-

Inhibition of RNA Synthesis :

Comparative Analysis of Analog Stability

Structural modifications impact pharmacokinetic properties:

Table 3: Stability and Selectivity of Key Analogs

| Compound | Plasma Half-Life | Selectivity Index (HCMV vs. HFF) |

|---|---|---|

| TRB | Short | >100 |

| BDCRB | Short | >150 |

| GW275175X | Extended | >200 |

| 1263W94 | Extended | >300 |

-

Key Observations :

Mechanism of DNA Maturation Inhibition

TRB analogs disrupt late-stage viral replication:

-

Electron Microscopy Evidence :

-

DNA Processing Assays :

Cytotoxicity Profile

TRB derivatives show favorable toxicity profiles:

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 4,5,6-trichloro-1-beta-D-ribofuranosyl-benzimidazole is its potent antiviral activity against various viruses. Research indicates that this compound exhibits remarkable efficacy against the Influenza B virus, showing an inhibitory action that is 700 to 800 times more effective than traditional benzimidazole compounds. This was established through rigorous testing involving chorioallantoic membranes from embryonated eggs, where the compound's concentration required for 75% inhibition of viral multiplication was determined .

Additionally, studies have shown that derivatives of this benzimidazole can inhibit the replication of human cytomegalovirus (HCMV), blocking viral DNA maturation through specific gene products involved in the virus's life cycle. For instance, certain modified analogs have been identified as selective inhibitors of HCMV replication .

Chemical Synthesis and Derivatives

The synthesis of 4,5,6-trichloro-1-beta-D-ribofuranosyl-benzimidazole involves several chemical processes. The initial steps typically include the reaction of trihalo compounds with ribofuranose derivatives in suitable solvents such as xylene or toluene. Hydrolysis plays a crucial role in obtaining the final compound from its triacyl derivatives .

The following table summarizes key synthesis steps and conditions for producing this compound:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction of trihalo-benzimidazole with ribofuranose | Solvent: Xylene; Temperature: Reflux |

| 2 | Hydrolysis of triacyl derivatives | Medium: Alkaline or Acid; Solvent: Methyl alcohol with anhydrous ammonia |

| 3 | Formation of acid salts | Aqueous or alcoholic solution with acid |

Case Studies and Research Findings

Several studies have documented the effectiveness of benzimidazole derivatives in clinical and laboratory settings:

- Influenza B Virus Inhibition : A study demonstrated that 4,5,6-trichloro-1-beta-D-ribofuranosyl-benzimidazole significantly inhibited viral replication in vitro. The geometric mean titer was computed after treatment with various concentrations of the compound, showcasing its potential as a therapeutic agent against influenza .

- Human Cytomegalovirus : Research highlighted that certain analogs of this benzimidazole blocked HCMV replication effectively. The mechanism involved the inhibition of specific viral gene products essential for DNA maturation .

- Broad-Spectrum Antiviral Activity : Other studies have indicated that benzimidazole derivatives possess activity against both RNA and DNA viruses, suggesting their potential use as broad-spectrum antiviral agents .

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol exerts its effects depends on its specific application. For instance:

Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Antiviral Efficacy Against HCMV

| Compound | EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| TCRB | 0.5–1.0 | >100 | >100 | |

| BDCRB | 0.3–0.7 | >100 | >140 | |

| DRB | 10–15 | >100 | ~10 | |

| 2-Benzylthio-DRB | 2–5 | 50–100 | 10–25 |

- Key Trends: Halogenation: Trichloro (TCRB) vs. dichloro (DRB) substitution enhances potency. BDCRB (2-Br) shows superior activity to TCRB. 2-Substituents: Thioether groups (e.g., benzylthio) improve HCMV inhibition but reduce selectivity compared to TCRB/BDCRB. Nonnucleoside Analogs: Less active against HCMV but show unexpected HIV inhibition (e.g., 2-chloro/bromo derivatives).

Mechanistic Differences

- TCRB/BDCRB : Target viral terminase complex, blocking DNA packaging.

- DRB : Inhibits RNA polymerase II, affecting host transcription.

- 2-Mercapto Derivatives : Inhibit nucleotide uptake in host cells (e.g., 2-mercapto-1-(4-pyridyl)benzimidazole).

Stability and Pharmacokinetics

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl- (TCRB) has been identified as a potent antiviral agent, particularly against human cytomegalovirus (HCMV). This article explores the synthesis, biological evaluation, and mechanisms of action of TCRB, supported by data tables and relevant case studies.

Synthesis of TCRB

TCRB is synthesized through ribosylation of 2,5,6-trichlorobenzimidazole. The process involves the removal of protective groups to yield the final nucleoside product. The synthetic pathway can be summarized as follows:

- Starting Material : 2,5,6-trichlorobenzimidazole.

- Ribosylation Reaction : Addition of ribose moiety.

- Deprotection : Removal of protecting groups.

This method results in a compound that exhibits significant antiviral properties.

Antiviral Efficacy

TCRB has demonstrated notable antiviral activity against HCMV with an IC50 value of approximately 2.9 µM and an IC90 value of 1.4 µM in plaque assays . Its activity against other viruses such as herpes simplex virus type 1 (HSV-1) is significantly lower, with an IC50 value reported at 102 µM , indicating a selective potency against HCMV .

Cytotoxicity Profile

In terms of cytotoxicity, TCRB shows minimal effects on human foreskin fibroblasts (HFF) and KB cells at concentrations up to 100 µM , suggesting a favorable therapeutic index . A comparative analysis with related compounds indicates that modifications at the 2-position can enhance antiviral activity without increasing cytotoxicity significantly.

The antiviral mechanism of TCRB involves inhibition of viral replication pathways. It appears to target specific viral enzymes essential for HCMV replication. Notably, TCRB's structural characteristics allow it to evade common metabolic pathways that typically deactivate nucleoside analogs, such as deamination by adenosine deaminase .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | IC90 (µM) | Target Virus | Cytotoxicity (µM) |

|---|---|---|---|---|

| Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl | 2.9 | 1.4 | HCMV | >100 |

| 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl | 0.75 | Not reported | HCMV | Similar to TCRB |

| 5,6-dichloro-1-beta-D-ribofuranosyl | 42 | Not reported | HSV-1 | Similar to TCRB |

Study on Antiviral Activity

A comprehensive study evaluated the antiviral efficacy of various benzimidazole nucleosides against HCMV and HSV-1. TCRB was highlighted for its potent activity against HCMV while exhibiting lower toxicity compared to other compounds in the study .

Hybrid Compounds

Recent research has explored benzimidazole-triazole hybrids that demonstrate enhanced antimicrobial and antiviral activities compared to their parent compounds. These hybrids often exhibit improved minimum inhibitory concentrations (MICs), suggesting potential for further development in antiviral therapies .

Q & A

Basic: What synthetic methodologies are employed for synthesizing benzimidazole ribonucleosides like TCRB and BDCRB?

The synthesis involves silylation and glycosylation strategies. For example, TCRB (2,5,6-trichloro-1-β-D-ribofuranosyl-benzimidazole) is synthesized by:

Diazotization of 2-amino-5,6-dichlorobenzimidazole with sodium nitrite in HBr, followed by decomposition in copper bromide to yield 2-bromo-5,6-dichlorobenzimidazole .

Silylation of the heterocycle using N,O-bis(trimethylsilyl)acetamide (BSA), followed by ribosylation with 1,2,3-tri-O-acetyl-D-ribofuranose (TAR) in the presence of TMSOTf .

Deprotection of acetyl groups via ammonia/methanol treatment to yield TCRB (74% yield) or BDCRB (37% yield) .

Basic: How is the antiviral activity of benzimidazole derivatives evaluated in vitro?

Antiviral efficacy is assessed using:

- Plaque reduction assays (measuring IC₅₀ values) and yield reduction assays (quantifying viral progeny) for HCMV and HSV-1 .

- Cytotoxicity assays in uninfected human foreskin fibroblasts (HFF), KB, or L1210 cells to determine selectivity indices (e.g., TCRB: IC₅₀ = 2.9 µM against HCMV, no cytotoxicity ≤100 µM) .

- Southern blot hybridization and pulsed-field gel electrophoresis (PFGE) to analyze viral DNA maturation (e.g., inhibition of EBV linear DNA by 1263W94 at 0.15–1.1 µM) .

Advanced: How does BDCRB inhibit HCMV replication at the molecular level?

BDCRB targets the UL89 gene product , a putative terminase subunit, to block viral DNA maturation . Resistance mapping revealed mutations (Asp344Glu, Ala355Thr) in UL89 exon 2, confirming its role in concatemeric DNA processing. This mechanism avoids host DNA synthesis interference, ensuring selectivity .

Advanced: What structural modifications enhance the selectivity of benzimidazole ribosides against HCMV?

Key modifications include:

- 2-position halogens : Cl/Br substituents optimize activity-cytotoxicity separation (e.g., BDCRB: 4-fold higher HCMV activity than TCRB) .

- 5'-position modifications : Halogenation (e.g., 5'-Cl, -Br) retains HCMV activity (IC₅₀ = 0.5–14.2 µM) but increases cytotoxicity in diploid cells .

- Ribose vs. non-ribose analogs : Ribosylation at 1-position is critical; nonnucleoside benzylthio derivatives (e.g., compound 7) show reduced activity .

Advanced: What strategies are used to improve the bioavailability of benzimidazole antivirals?

Amino acid ester prodrugs (e.g., BDCRB derivatives) enhance intestinal absorption via hPEPT1 transporter targeting. Prodrugs with hydrophobic L-configured side chains exhibit 2–4-fold higher hPEPT1 affinity than BDCRB .

Basic: What analytical techniques confirm the structure of synthesized benzimidazole derivatives?

- ¹H NMR spectroscopy : Determines anomeric configuration (β vs. α) and substituent positions .

- UV absorption spectra : Matches λₘₐₓ patterns to ribosylated vs. non-ribosylated analogs .

- Elemental analysis : Validates stoichiometry (e.g., TCRB: C₁₁H₁₀Cl₃N₂O₄) .

Advanced: How do resistance mutations in HCMV inform the mechanism of action of benzimidazole derivatives?

Resistant HCMV strains with UL89 mutations (e.g., Asp344Glu) exhibit reduced BDCRB susceptibility, confirming UL89 as the drug target. This parallels bacteriophage T4 terminase homologs, suggesting evolutionary conservation of DNA packaging machinery .

Basic: What is the significance of the ribofuranosyl group in benzimidazole antivirals?

The ribofuranosyl moiety enhances target specificity and potency . Non-ribosylated analogs (e.g., 2,5,6-trichlorobenzimidazole) show weak antiviral activity (IC₅₀ >30 µM) and high cytotoxicity, while ribosylation (TCRB) improves HCMV selectivity by >30-fold .

Advanced: How do ring-contracted imidazole nucleosides compare to benzimidazoles in antiviral activity?

Imidazole nucleosides (e.g., 2,4,5-tribromoimidazole) show minimal HCMV inhibition (IC₅₀ ~35 µM), highlighting the benzimidazole core's necessity for binding to viral targets. Spatial constraints in the active pocket likely limit ring-contracted analogs .

Advanced: What role do substituents at the 2-position play in antiviral efficacy and cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.